Hexyl crotonate
CAS No.: 1617-25-0
Cat. No.: VC21213747
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1617-25-0 |
---|---|
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | hexyl (E)-but-2-enoate |
Standard InChI | InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3/b8-4+ |
Standard InChI Key | MZNHUHNWGVUEAT-XBXARRHUSA-N |
Isomeric SMILES | CCCCCCOC(=O)/C=C/C |
SMILES | CCCCCCOC(=O)C=CC |
Canonical SMILES | CCCCCCOC(=O)C=CC |
Introduction
Chemical Properties and Structure
Physical Properties
Hexyl crotonate exists as a liquid at room temperature and pressure, with several distinguishing physical characteristics that inform its handling and application requirements . Table 1 summarizes the key physical properties of the compound based on available data.
The compound has a characteristic fruity odor profile that contributes to its value in fragrance applications. Its physical properties, including its liquid state and density, make it suitable for incorporation into various formulations.
Structural Characteristics
Hexyl crotonate features a specific molecular architecture that determines its chemical behavior. The compound is characterized by an ester linkage between hexanol and crotonic acid, with the crotonic acid portion containing a trans (E) configuration at the double bond .
The structural formula can be represented by the SMILES notation: CCCCCCOC(=O)\C=C\C, which indicates a hexyl chain attached to an ester group connected to a trans-configured butenoic acid moiety . This trans configuration is important for the compound's olfactory properties and chemical reactivity.
The InChI notation (InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3/b8-4+) further confirms the E-configuration at the double bond, indicated by the "b8-4+" suffix . This structural feature distinguishes hexyl crotonate from related compounds such as hexyl tiglate, which contains a methyl group at the α-position of the unsaturated acid portion .
Applications and Uses
The primary application domain for hexyl crotonate is in the fragrance and flavor industry, where its distinctive organoleptic properties make it a valuable ingredient. Its sweet, fruity, and green odor profile contributes specific notes to fragrance compositions, particularly those requiring fresh, natural fruit impressions.
Beyond fragrance and flavor applications, hexyl crotonate serves as a research tool in studies examining the relationship between molecular structure and olfactory perception. Its well-defined structure and characteristic odor profile make it a useful model compound for such investigations.
The specific dosage levels of hexyl crotonate in commercial products vary depending on the application. In fragrance compositions, it typically appears as a minor component due to its potent olfactory impact, while flavor applications may utilize it at even lower concentrations due to regulatory considerations and sensory thresholds.
These classifications necessitate specific precautionary measures when handling the compound, including avoiding contact with skin and eyes, using appropriate personal protective equipment, and ensuring adequate ventilation in work areas where the compound is used .
Toxicological Assessment
Comprehensive toxicological evaluations of hexyl crotonate have been conducted, primarily through read-across approaches utilizing data from structurally similar compounds . Table 3 presents key toxicological findings and safety parameters.
Structure-Activity Relationships and Comparative Analysis
Understanding the relationship between hexyl crotonate's structure and its properties requires comparison with structurally related compounds. One such compound is hexyl tiglate (hexyl 2-methylbut-2-enoate), which differs from hexyl crotonate by the presence of a methyl group at the α-position of the unsaturated acid moiety .
Both compounds share similar application profiles in the fragrance industry, but subtle differences in their olfactory characteristics result from the structural modifications. The additional methyl group in hexyl tiglate alters its electronic distribution and steric profile, leading to differences in receptor interactions and consequently, different sensory properties.
The structure-activity relationship also extends to the toxicological profile, where the read-across approach utilizes data from structurally similar compounds to predict the toxicological behavior of hexyl crotonate . This methodology is based on the principle that compounds with similar chemical structures often exhibit similar biological activities, allowing for reasoned predictions about toxicological endpoints.
Research Challenges and Future Directions
Current research on hexyl crotonate faces several challenges, particularly regarding the elucidation of its precise mechanism of action in olfactory perception. While its sensory properties are well-documented, the molecular basis for these properties remains incompletely understood.
Future research directions may include:
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Detailed receptor binding studies to identify the specific olfactory receptors activated by hexyl crotonate
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Structure-activity relationship studies examining how modifications to the hexyl crotonate structure affect its olfactory properties
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Investigation of potential biological activities beyond sensory perception, including cellular signaling effects
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Development of improved synthetic pathways for more efficient and environmentally friendly production
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Exploration of novel applications in fields beyond traditional fragrance and flavor uses
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